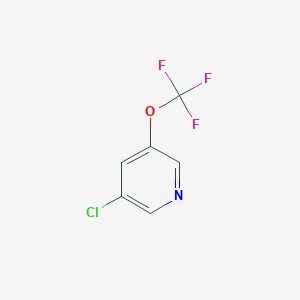
4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C10H12FNO. It is a derivative of indane, a bicyclic hydrocarbon, and features both fluorine and methoxy functional groups.
Méthodes De Préparation
The synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine typically involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Analyse Des Réactions Chimiques
4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Applications De Recherche Scientifique
4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of non-fullerene acceptors for organic photovoltaic devices, which are essential components in the development of efficient solar cells
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic pathways .
Comparaison Avec Des Composés Similaires
4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
5-Methoxy-2-aminoindane: This compound shares a similar structure but lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-Fluoro-2,3-dihydro-5-methoxy-1H-inden-1-amine: This is another closely related compound with slight variations in the positioning of functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5,8H,2,4,12H2,1H3 |
Clé InChI |
KXUGEFPDWYNXKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(CC2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


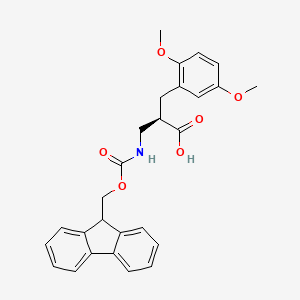
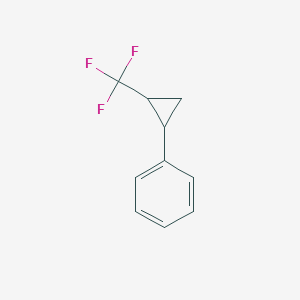
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)

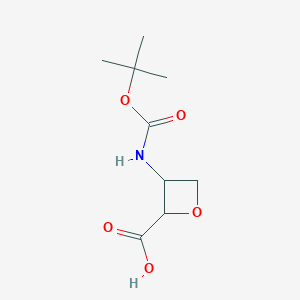
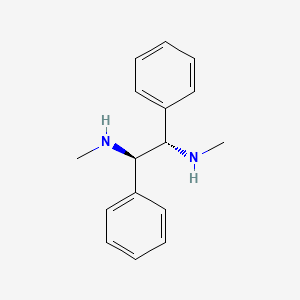
![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
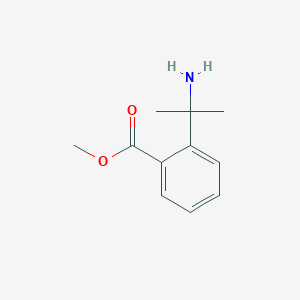
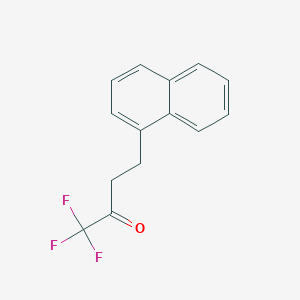
![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
